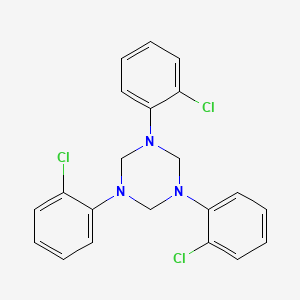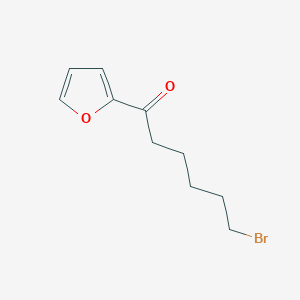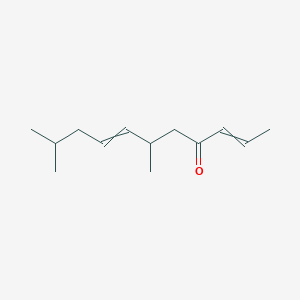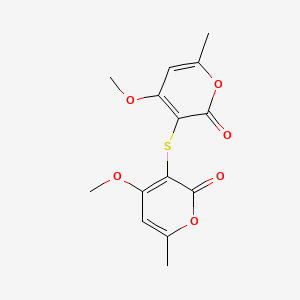
3,3'-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is a chemical compound known for its unique structure and properties It consists of two 4-methoxy-6-methyl-2H-pyran-2-one units linked by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) typically involves the reaction of 4-methoxy-6-methyl-2H-pyran-2-one with a sulfur-containing reagent. One common method is the use of sulfur dichloride (SCl2) as the sulfur source. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic species, leading to the formation of complexes or adducts. The methoxy and methyl groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: A precursor and simpler analog of the compound.
3,3’-Methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one): Similar structure but with a methylene linker instead of a sulfur atom.
(E)-4-Methoxy-6-styryl-2H-pyran-2-one: A derivative with a styryl group.
Uniqueness
3,3’-Sulfanediylbis(4-methoxy-6-methyl-2H-pyran-2-one) is unique due to the presence of the sulfur linker, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
83432-15-9 |
|---|---|
Formule moléculaire |
C14H14O6S |
Poids moléculaire |
310.32 g/mol |
Nom IUPAC |
4-methoxy-3-(4-methoxy-6-methyl-2-oxopyran-3-yl)sulfanyl-6-methylpyran-2-one |
InChI |
InChI=1S/C14H14O6S/c1-7-5-9(17-3)11(13(15)19-7)21-12-10(18-4)6-8(2)20-14(12)16/h5-6H,1-4H3 |
Clé InChI |
WZPMVTLDXAZDND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)SC2=C(C=C(OC2=O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

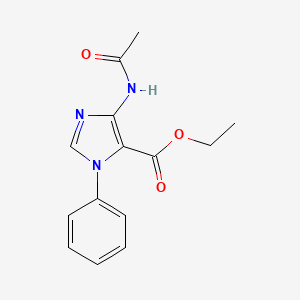
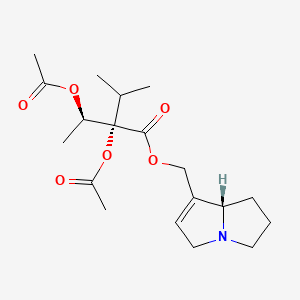
![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

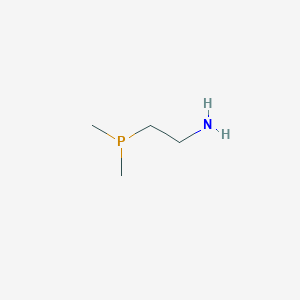
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
